molecular formula C21H24N6O4S2 B1245984 venturamide A

venturamide A

Cat. No. B1245984
M. Wt: 488.6 g/mol
InChI Key: OJMSNONHTSXZKM-GPCCPHFNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Venturamide A is an eighteen-membered homodetic cyclic peptide which is isolated from Oscillatoria sp. and exhibits antimalarial activity against the W2 chloroquine-resistant strain of the malarial parasite, Plasmodium falciparum. It has a role as a metabolite and an antimalarial. It is a homodetic cyclic peptide, a macrocycle, a member of 1,3-oxazoles and a member of 1,3-thiazoles.

Scientific Research Applications

Antimalarial Properties

Venturamide A, a compound isolated from the marine cyanobacterium Oscillatoria sp., has shown selective antimalarial activity. This discovery marks a significant step in identifying cyanobacterial peptides with potential applications in combating malaria. The structural determination of venturamide A was achieved through NMR analyses and compared with synthetic compounds, establishing its potential as an antimalarial agent (Linington et al., 2007).

Contribution to Marine and Freshwater Antimalarial Natural Products

Venturamide A is highlighted as a part of a review on antimalarial natural products derived from marine and freshwater sources. This review encompasses the structure and bioactivities of compounds against malaria parasites, including venturamide A, emphasizing its role in the ongoing development of natural product agents against malaria (Gademann & Kobylińska, 2009).

properties

Product Name

venturamide A

Molecular Formula

C21H24N6O4S2

Molecular Weight

488.6 g/mol

IUPAC Name

(4R,11R,18R)-4,7,11-trimethyl-18-propan-2-yl-6-oxa-13,20-dithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),7,12(23),14,19(22)-hexaene-2,9,16-trione

InChI

InChI=1S/C21H24N6O4S2/c1-8(2)14-21-25-12(7-33-21)16(28)22-9(3)19-27-15(11(5)31-19)18(30)23-10(4)20-24-13(6-32-20)17(29)26-14/h6-10,14H,1-5H3,(H,22,28)(H,23,30)(H,26,29)/t9-,10-,14-/m1/s1

InChI Key

OJMSNONHTSXZKM-GPCCPHFNSA-N

Isomeric SMILES

C[C@@H]1C2=NC(=C(O2)C)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@@H](C4=NC(=CS4)C(=O)N1)C(C)C)C

Canonical SMILES

CC1C2=NC(=C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C(=O)N1)C(C)C)C

synonyms

venturamide A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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